molecular formula C20H11IN2O5 B11693544 2-(3-iodophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(3-iodophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11693544
M. Wt: 486.2 g/mol
InChI Key: DZXGYSYMZZPQOG-UHFFFAOYSA-N
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Description

2-(3-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both iodophenyl and nitrophenoxy groups attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole-dione core, followed by the introduction of the iodophenyl and nitrophenoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new aromatic compounds with different substituents.

Scientific Research Applications

2-(3-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenoxy group can participate in electron transfer reactions, while the iodophenyl group can facilitate the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-(3-IODOPHENYL)-5-(4-AMINOPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with an amino group instead of a nitro group.

    2-(3-BROMOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with a bromophenyl group instead of an iodophenyl group.

Uniqueness

2-(3-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both iodophenyl and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C20H11IN2O5

Molecular Weight

486.2 g/mol

IUPAC Name

2-(3-iodophenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C20H11IN2O5/c21-12-2-1-3-14(10-12)22-19(24)17-9-8-16(11-18(17)20(22)25)28-15-6-4-13(5-7-15)23(26)27/h1-11H

InChI Key

DZXGYSYMZZPQOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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